1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(3,5-dimethylphenyl)methanesulfonamide
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Overview
Description
1-(7,7-Dimethyl-2-oxobicyclo[221]heptan-1-yl)-N-(3,5-dimethylphenyl)methanesulfonamide is a complex organic compound known for its unique bicyclic structure and sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(3,5-dimethylphenyl)methanesulfonamide typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the bicyclic ketone with methanesulfonyl chloride in the presence of a base such as triethylamine.
Coupling with the Aromatic Amine: The final step involves coupling the intermediate with 3,5-dimethylphenylamine under appropriate conditions to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(3,5-dimethylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of sulfonic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted sulfonamides or thiols.
Scientific Research Applications
1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(3,5-dimethylphenyl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and antimicrobial agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of sulfonamide compounds with biological targets such as enzymes and receptors.
Industrial Applications: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(3,5-dimethylphenyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, leading to inhibition or modulation of enzyme activity. The bicyclic structure may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid
- 7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbaldehyde
- 7,7-Dimethyl-1-vinylbicyclo[2.2.1]hept-2-yl oxo (phenyl)acetate
Uniqueness: 1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(3,5-dimethylphenyl)methanesulfonamide is unique due to its combination of a bicyclic core and a sulfonamide group, which imparts specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C18H25NO3S |
---|---|
Molecular Weight |
335.5 g/mol |
IUPAC Name |
1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-(3,5-dimethylphenyl)methanesulfonamide |
InChI |
InChI=1S/C18H25NO3S/c1-12-7-13(2)9-15(8-12)19-23(21,22)11-18-6-5-14(10-16(18)20)17(18,3)4/h7-9,14,19H,5-6,10-11H2,1-4H3 |
InChI Key |
LPRBOMOCTRBXIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)CC23CCC(C2(C)C)CC3=O)C |
Origin of Product |
United States |
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